molecular formula C36H60O8 B14799898 (3beta,6alpha,12beta,20E)-3,12-Dihydroxydammara-20(22),24-dien-6-yl beta-D-glu copyranoside

(3beta,6alpha,12beta,20E)-3,12-Dihydroxydammara-20(22),24-dien-6-yl beta-D-glu copyranoside

Cat. No.: B14799898
M. Wt: 620.9 g/mol
InChI Key: OZTXYFOXQFKYRP-LPMRHTDHSA-N
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Description

Ginsenoside Rh4 is a tetracyclic triterpenoid saponin derived from the roots of Panax notoginseng and Panax ginseng. It is one of the minor ginsenosides, which are known for their diverse pharmacological activities. Ginsenoside Rh4 has been extensively studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-oxidative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rh4 can be synthesized through various methods, including enzymatic transformation, microbial fermentation, and acid transformation.

    Enzymatic Transformation: This method involves the hydrolysis of ginsenosides using specific glycosidases from microbial cultures or plant extracts.

    Microbial Fermentation: This method utilizes microorganisms to hydrolyze the glycosyl groups of substrate ginsenosides.

    Acid Transformation: This method involves treating ginsenosides with formic acid under controlled conditions.

Industrial Production Methods: Industrial production of ginsenoside Rh4 often employs microbial fermentation due to its efficiency and scalability. The process involves cultivating specific microorganisms that can hydrolyze major ginsenosides into minor ones, including ginsenoside Rh4 .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rh4 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various aglycones and modified ginsenosides with altered pharmacological activities .

Scientific Research Applications

Ginsenoside Rh4 has a wide range of scientific research applications:

Comparison with Similar Compounds

Ginsenoside Rh4 is unique among ginsenosides due to its specific pharmacological properties and molecular structure. Similar compounds include:

These compounds share similar triterpenoid structures but exhibit different biological activities due to variations in their sugar moieties and functional groups .

Properties

Molecular Formula

C36H60O8

Molecular Weight

620.9 g/mol

IUPAC Name

2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,34-,35-,36-/m1/s1

InChI Key

OZTXYFOXQFKYRP-LPMRHTDHSA-N

Isomeric SMILES

CC(=CCC=C(C)C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C

Canonical SMILES

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C

Origin of Product

United States

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